molecular formula C16H34O5 B12610604 Acetic acid--12,12-dimethoxydodecan-1-ol (1/1) CAS No. 873958-86-2

Acetic acid--12,12-dimethoxydodecan-1-ol (1/1)

Cat. No.: B12610604
CAS No.: 873958-86-2
M. Wt: 306.44 g/mol
InChI Key: LCQCGCXMAXMHTG-UHFFFAOYSA-N
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Description

Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is a chemical compound that combines acetic acid with 12,12-dimethoxydodecan-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–12,12-dimethoxydodecan-1-ol (1/1) typically involves the esterification of acetic acid with 12,12-dimethoxydodecan-1-ol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the acetic acid and the alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group back to the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various carboxylic acids, aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism by which acetic acid–12,12-dimethoxydodecan-1-ol (1/1) exerts its effects involves interactions with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 12,12-dimethoxydodecan-1-ol, which can then interact with various molecular targets. These interactions can affect membrane fluidity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is unique due to its combination of acetic acid and a long-chain alcohol, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.

Properties

CAS No.

873958-86-2

Molecular Formula

C16H34O5

Molecular Weight

306.44 g/mol

IUPAC Name

acetic acid;12,12-dimethoxydodecan-1-ol

InChI

InChI=1S/C14H30O3.C2H4O2/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h14-15H,3-13H2,1-2H3;1H3,(H,3,4)

InChI Key

LCQCGCXMAXMHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC(CCCCCCCCCCCO)OC

Origin of Product

United States

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